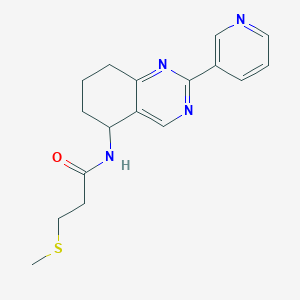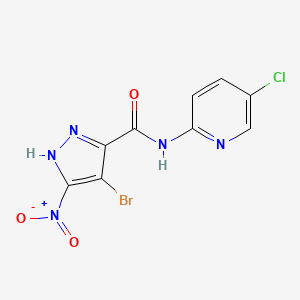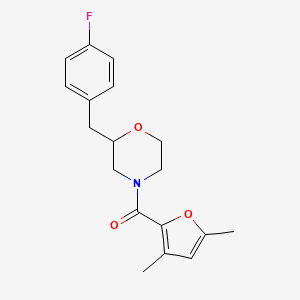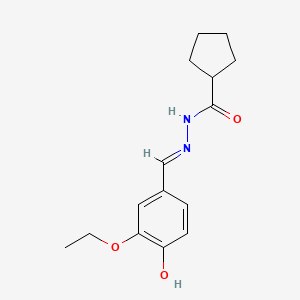![molecular formula C18H18ClN5O2S B5978322 6-chloro-N-(2-{[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B5978322.png)
6-chloro-N-(2-{[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(2-{[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that belongs to the class of beta-carbolines. Beta-carbolines are known for their diverse biological activities, including potential therapeutic applications. This compound’s unique structure, featuring a thiazole ring and a beta-carboline core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2-{[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a thiazole derivative with a beta-carboline precursor under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality. The choice of reagents, catalysts, and reaction conditions is crucial to achieving efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2-{[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different carboxylated or hydroxylated derivatives, while substitution reactions can produce a variety of substituted beta-carboline compounds.
Scientific Research Applications
6-chloro-N-(2-{[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential therapeutic applications, such as targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound can be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2-{[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-(2-chlorophenyl)quinazoline-2-carboxaldehyde
- 4-chloro-N-(furan-2-ylmethyl)-3-propoxybenzenesulfonamide
Uniqueness
Compared to similar compounds, 6-chloro-N-(2-{[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide stands out due to its unique combination of a thiazole ring and a beta-carboline core. This structural feature contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
6-chloro-N-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2S/c1-10-9-27-17(21-10)23-16(25)7-20-18(26)24-5-4-12-13-6-11(19)2-3-14(13)22-15(12)8-24/h2-3,6,9,22H,4-5,7-8H2,1H3,(H,20,26)(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMITXHVAMOQXAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CNC(=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B5978244.png)
![METHYL (5E)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B5978257.png)
![2-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5978259.png)
![N-cyclobutyl-5-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5978261.png)
![4-(4-methoxy-2,3-dimethylbenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B5978267.png)
![N-[(2-chlorophenyl)methyl]-3-[1-[(2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]propanamide](/img/structure/B5978277.png)
![ethyl N-[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]glycinate](/img/structure/B5978287.png)
![3-amino-5-[(2-hydroxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5978295.png)
![6-(3-methylbutyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4(3H)-one](/img/structure/B5978303.png)


![7-[1-(4-chlorophenyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5978326.png)

